molecular formula C52H56FN9O13 B607063 Deruxtecan CAS No. 1599440-13-7

Deruxtecan

Cat. No. B607063
M. Wt: 1034.0684
InChI Key: WXNSCLIZKHLNSG-MCZRLCSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deruxtecan is a chemical compound and a derivative of exatecan that acts as a topoisomerase I inhibitor . It is an ADC drug-linker conjugate composed of the cleavable glycine–glycine–phenylalanine–glycine tetrapeptide-based linker, a self-immolative amino methylene spacer, and a novel topoisomerase 1 inhibitor payload that is a derivative of exatecan (DX-8951) .


Synthesis Analysis

The synthesis of Deruxtecan involves complex processes. The protected peptide was prepared by solid phase synthesis using standard procedures . Oxidative decarboxylation of the peptide using lead tetraacetate gave a product, which was then reacted with the benzyl ester of glycolic acid in a solution of 20% tri uoroacetic acid (TFA) in dichloromethane to give the final product .


Molecular Structure Analysis

Deruxtecan has a chemical formula of C52H56FN9O13 . Its exact mass is 1,033.40 and its molecular weight is 1,034.068 . The elemental analysis shows that it contains Carbon (60.40%), Hydrogen (5.46%), Fluorine (1.84%), Nitrogen (12.19%), and Oxygen (20.11%) .


Chemical Reactions Analysis

The chemical reactions of Deruxtecan are complex and involve multiple steps. The use of proton transfer charge reduction (PTCR) after subunit fragmentation provided a moderate sequence coverage increase between 2 and 13% . The reaction efficiently decluttered the fragmentation spectra allowing increasing the number of fragment ions characteristic of the conjugation site by 1.5- to 2.5-fold .


Physical And Chemical Properties Analysis

Deruxtecan has a molecular weight of 1034.1 g/mol . Its chemical structure and properties are consistent with its molecular formula .

Scientific Research Applications

  • HER2-Positive Breast Cancer : Trastuzumab Deruxtecan demonstrated durable antitumor activity in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab emtansine. This efficacy was confirmed in a phase 2 study involving patients who had received significant prior treatment, showing a response rate of 60.9% (Modi et al., 2019).

  • HER2-Positive Gastric Cancer : A phase 2 trial comparing Trastuzumab Deruxtecan with physician's choice of chemotherapy in patients with HER2-positive advanced gastric cancer revealed that Trastuzumab Deruxtecan led to significant improvements in response and overall survival (Shitara et al., 2020).

  • Broad Applications in Solid Tumors : It's being developed for a range of HER2-expressing solid tumors, including breast cancer, gastric cancer, colorectal cancer, and non-small cell lung cancer. Trastuzumab Deruxtecan received accelerated approval in the USA for treating adult patients with unresectable or metastatic HER2-positive breast cancer (Keam, 2020).

  • Biliary Tract Cancer : Its efficacy in HER2-positive biliary tract cancer (BTC) is being evaluated in a phase II trial, given the reported HER2 positivity rate of 5-20% in BTC (Ohba et al., 2022).

  • HER2-Mutant Non-Small-Cell Lung Cancer : A phase 2 study in patients with metastatic HER2-mutant NSCLC refractory to standard treatment showed that Trastuzumab Deruxtecan had durable anticancer activity, with an objective response in 55% of patients (Li et al., 2021).

  • HER2-Low–Expressing Advanced Breast Cancer : Trastuzumab Deruxtecan showed promising preliminary antitumor activity in patients with HER2-low breast cancer, which is notable given the limited treatment options for this subgroup (Modi et al., 2020).

  • Colorectal Cancer : In a phase 2 trial of patients with HER2-expressing metastatic colorectal cancer, Trastuzumab Deruxtecan showed promising activity in HER2-positive metastatic colorectal cancer refractory to standard treatment (Siena et al., 2021).

Safety And Hazards

The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .

Future Directions

Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of Deruxtecan remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .

properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deruxtecan

CAS RN

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
F Meric-Bernstam, V Makker, A Oaknin, DY Oh… - 2023 - ascopubs.org
LBA3000 Background: T-DXd is an antibody drug conjugate targeting HER2 and is approved in HER2-expressing breast (BC) and gastric (GC) cancers. HER2 expression is prevalent …
Number of citations: 12 ascopubs.org
YY Janjigian, DY Oh, SY Rha, KW Lee, N Steeghs… - 2022 - ascopubs.org
295 Background: T-DXd is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody, a tetrapeptide-based cleavable linker, and a topoisomerase I …
Number of citations: 15 ascopubs.org
SJ Keam - Drugs, 2020 - Springer
… Based primarily on the results of the phase 2 DESTINY-Breast01 trial, trastuzumab deruxtecan … This article summarizes the milestones in the development of trastuzumab deruxtecan …
Number of citations: 153 link.springer.com
K Shitara, YJ Bang, S Iwasa, N Sugimoto… - … England Journal of …, 2020 - Mass Medical Soc
… In an open-label, randomized, phase 2 trial, we evaluated trastuzumab deruxtecan as … in a 2:1 ratio to receive trastuzumab deruxtecan (6.4 mg per kilogram of body weight every 3 weeks…
Number of citations: 733 www.nejm.org
T Nakada, K Sugihara, T Jikoh, Y Abe… - Chemical and …, 2019 - jstage.jst.go.jp
A major limitation of traditional chemotherapy for cancer is dose-limiting toxicity, caused by the exposure of non-tumor cells to cytotoxic agents. Use of molecular targeted drugs, such as …
Number of citations: 244 www.jstage.jst.go.jp
S Hurvitz, SB Kim, WP Chung, SA Im, YH Park, R Hegg… - Cancer Research, 2022 - AACR
Background: T-DXd is a HER2-targeting antibody-drug conjugate approved for the treatment of pts with advanced HER2+ mBC based on the DESTINY-Breast01 study (NCT03248492). …
Number of citations: 56 aacrjournals.org
S Modi, C Saura, T Yamashita, YH Park… - … England Journal of …, 2020 - Mass Medical Soc
… 2 study, we evaluated trastuzumab deruxtecan in adults with pathologically documented … In the first part of the study, we evaluated three different doses of trastuzumab deruxtecan to …
Number of citations: 341 www.nejm.org
S Modi, W Jacot, T Yamashita, J Sohn… - … England Journal of …, 2022 - Mass Medical Soc
… months in the trastuzumab deruxtecan group and 5.4 months … months in the trastuzumab deruxtecan group and 5.1 months … patients who received trastuzumab deruxtecan and 67.4% of …
Number of citations: 802 www.nejm.org
KPS Raghav, T Yoshino, R Guimbaud, I Chau… - 2021 - ascopubs.org
TPS3620 Background: Trastuzumab deruxtecan (T-DXd) is an antibody–drug conjugate consisting of an anti-HER2 antibody (trastuzumab) linked to a potent topoisomerase I inhibitor (…
Number of citations: 10 ascopubs.org
R Bartsch - Expert opinion on investigational drugs, 2020 - Taylor & Francis
Introduction The prognosis of patients with HER2-positive breast cancer was dramatically changed by the introduction of targeted therapies. With trastuzumab, pertuzumab, and T-DM1 …
Number of citations: 22 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.